(4-propoxyphenyl)methanethiol
Description
Properties
CAS No. |
63550-20-9 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Propoxyphenyl Methanethiol
Precursor Synthesis and Functionalization Strategies
The assembly of (4-propoxyphenyl)methanethiol is not a trivial one-step process but rather a sequence of reactions that first establishes the (4-propoxyphenyl)methyl framework, which is then converted to the target methanethiol (B179389).
Synthesis of the 4-Propoxyphenyl Core
The foundational step in the synthesis is the creation of the 4-propoxyphenyl group. This is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.org The reaction involves the nucleophilic substitution of a halide by an alkoxide.
In this context, the synthesis commences with a readily available para-substituted phenol, such as 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde. This phenolic precursor is treated with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the hydroxyl group and form a highly nucleophilic phenoxide ion. This ion is then reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The phenoxide attacks the electrophilic carbon of the propyl halide in an SN2 reaction, displacing the halide and forming the ether linkage. masterorganicchemistry.comlibretexts.org
The resulting intermediate, either 4-propoxybenzyl alcohol or 4-propoxybenzaldehyde (B1265824), serves as the direct precursor for the introduction of the sulfur moiety. If 4-propoxybenzaldehyde is synthesized, it typically requires reduction to 4-propoxybenzyl alcohol using a standard reducing agent like sodium borohydride (B1222165) before proceeding to the next step. The alcohol is then converted into a more reactive species, such as 4-propoxybenzyl chloride or bromide, by treating it with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This conversion to a benzyl (B1604629) halide creates an excellent electrophile for subsequent nucleophilic attack by a sulfur-containing reagent. chemistrysteps.com
Table 1: Representative Williamson Ether Synthesis for 4-Propoxyphenyl Core
| Starting Material | Base | Alkylating Agent | Product |
| 4-Hydroxybenzyl alcohol | NaOH | 1-Bromopropane | 4-Propoxybenzyl alcohol |
| 4-Hydroxybenzaldehyde | K₂CO₃ | 1-Iodopropane | 4-Propoxybenzaldehyde |
Introduction of the Methanethiol Moiety
With the activated 4-propoxybenzyl halide in hand, the next critical phase is the introduction of the methanethiol group (-CH₂SH). Several synthetic strategies can be employed for this transformation.
This is the most direct and common method for forming the C-S bond. chemistrysteps.com
Reaction with Thiourea (B124793): A widely utilized and effective method involves reacting the 4-propoxybenzyl halide with thiourea. arkat-usa.orgpearson.com This reaction proceeds via an SN2 mechanism to form a stable, non-odorous intermediate, an S-alkylisothiouronium salt. rsc.org This salt can be easily isolated and purified. Subsequent hydrolysis of the isothiouronium salt under basic conditions (e.g., with aqueous sodium hydroxide) cleaves the C-N bonds, releasing the desired this compound as a thiolate anion. ias.ac.in Acidification of the reaction mixture then yields the final thiol product. This method is often preferred as it avoids the direct handling of volatile and malodorous thiol reagents. arkat-usa.org
Reaction with Hydrosulfide (B80085) Anion: An alternative nucleophilic substitution involves the use of a hydrosulfide salt, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). chemistrysteps.comjamgroupco.com The 4-propoxybenzyl halide is treated with an excess of the hydrosulfide salt in a suitable polar solvent. The hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the halide to form the thiol. chemistrysteps.com A key consideration in this method is the potential for a side reaction where the newly formed thiolate anion attacks another molecule of the alkyl halide, leading to the formation of a thioether (bis(4-propoxyphenyl)methyl sulfide) as a significant byproduct. chemistrysteps.com Using a large excess of the hydrosulfide salt can help to minimize this side reaction. chemistrysteps.com
An indirect route to the target thiol involves the formation and subsequent reduction of a suitable sulfur-containing precursor.
Disulfide Reduction: Another strategy involves the synthesis and reduction of the corresponding disulfide, bis(4-propoxyphenyl)methyl disulfide. Disulfides can be formed by the mild oxidation of thiols, for example, using iodine or air. chemistrysteps.com Conversely, the disulfide can be reduced back to the thiol. Common reducing agents for this transformation include zinc dust in an acidic medium, or more modern reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This route is often employed in purification strategies or in contexts where the disulfide is a known byproduct that can be converted back to the desired thiol. rsc.org
The thiol-ene and thiol-yne reactions are powerful click chemistry methods for forming carbon-sulfur bonds, typically involving the radical or base-catalyzed addition of a thiol to an alkene or alkyne, respectively. However, for the synthesis of a benzyl-type thiol like this compound, this method is not a conventional or direct approach. It would necessitate a precursor such as 4-propoxystyrene or a (4-propoxyphenyl)acetylene derivative, to which a thiolating agent would be added. This pathway is generally more complex and less common for this specific molecular target compared to the more straightforward nucleophilic substitution methods.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities, such as the corresponding thioether or disulfide.
For the nucleophilic substitution reactions, several parameters can be adjusted:
Solvent: The choice of solvent significantly impacts the reaction rate and outcome of SN2 reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are often preferred as they can solvate the cation of the nucleophilic salt while not strongly solvating the anion, thus enhancing its nucleophilicity. researchgate.net
Base and Temperature: In the thiourea route, the hydrolysis step is critical. The concentration and choice of base (e.g., NaOH, KOH) and the reaction temperature must be controlled to ensure complete hydrolysis without promoting side reactions. For the hydrosulfide route, lower temperatures are generally favored to reduce the rate of the competing thioether formation.
Catalyst: In some cases, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be employed, particularly when dealing with reactions between aqueous and organic phases. utahtech.edu This can improve reaction rates and yields by facilitating the transport of the nucleophile into the organic phase where the alkyl halide is dissolved.
Systematic optimization often involves a "one factor at a time" approach or more advanced design of experiments (DoE) methodologies to identify the ideal combination of solvent, temperature, reactant stoichiometry, and reaction time. researchgate.net
Table 2: General Optimization Parameters for Nucleophilic Substitution
| Parameter | Objective | Typical Conditions/Variations | Rationale |
| Solvent | Enhance nucleophilicity, ensure solubility | THF, DMF, Acetonitrile, DMSO | Polar aprotic solvents favor SN2 kinetics. researchgate.net |
| Temperature | Control reaction rate vs. side reactions | 0°C to reflux | Higher temperatures increase rate but may promote elimination or thioether formation. |
| Base | Deprotonation / Hydrolysis | K₂CO₃, NaOH, NaH | Choice depends on substrate and nucleophile (e.g., phenoxide formation vs. salt hydrolysis). researchgate.net |
| Nucleophile Stoichiometry | Minimize side products (e.g., thioether) | 1.1 to 5 equivalents | An excess of NaSH can favor thiol formation over the thioether. chemistrysteps.com |
| Catalyst | Improve reaction between phases | Tetrabutylammonium bromide (PTC) | Facilitates reaction between immiscible reactants. utahtech.edu |
Solvent Effects in this compound Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly impact reaction rates, yields, and the formation of byproducts. While specific studies on this particular compound are not extensively detailed in the available literature, general principles of organic synthesis suggest that the polarity and boiling point of the solvent would be key considerations. For reactions involving the introduction of the thiol group, aprotic polar solvents are often favored to facilitate the nucleophilic attack of a sulfur-containing reagent.
Catalyst Screening and Performance Evaluation
Catalysts play a pivotal role in many synthetic routes to thiols, often by activating the starting materials or facilitating the desired bond formations. In the broader context of methanethiol synthesis from carbon monoxide, hydrogen sulfide (B99878), and hydrogen, various catalysts have been investigated. For instance, K-Mo/SBA-15 catalysts have been shown to be effective, with the optimal performance achieved at a K/Mo molar ratio of 2.0. researchgate.net The addition of potassium is believed to promote the formation of single molybdenum K2MoO4, which is beneficial for the synthesis. researchgate.net Another study highlighted the use of unmodified α-Al2O3 as a surprisingly effective catalyst for methanethiol synthesis from CO/H2/H2S mixtures, achieving high selectivity. cardiff.ac.ukrsc.org Sulfided vanadium catalysts supported on TiO2 and Al2O3 have also been investigated, demonstrating high activity and selectivity at optimized temperatures. lehigh.edu
While these examples pertain to the simpler methanethiol, they provide a basis for potential catalyst systems that could be adapted for the synthesis of the more complex this compound. Catalyst screening would likely involve evaluating a range of transition metal sulfides and supported catalysts to identify the most efficient system for the specific substrates involved in its synthesis.
Table 1: Catalyst Performance in Methanethiol Synthesis
| Catalyst System | Support | Key Findings | Reference |
| K-Mo | SBA-15 | Optimal K/Mo molar ratio of 2.0 enhances performance. | researchgate.net |
| α-Al2O3 | - | High selectivity (>98%) at specific conditions. | cardiff.ac.ukrsc.org |
| Vanadium (sulfided) | TiO2, Al2O3 | High activity and selectivity at an optimized temperature of 615 K. | lehigh.edu |
| Thoria | Pumice | Used in the synthesis from methanol (B129727) and hydrogen sulfide. | google.com |
This table is interactive. Click on the headers to sort the data.
Temperature and Pressure Dependencies
Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of chemical reactions. In the synthesis of methanethiol, the reaction temperature has a significant influence on both conversion and selectivity. For K-Mo/SBA-15 catalysts, the optimal reaction temperature was found to be in the range of 300-325°C. researchgate.net Higher temperatures led to increased CO conversion but a sharp decrease in methanethiol selectivity. researchgate.net Similarly, for vanadium-based catalysts, an optimized temperature of 615 K was identified, with lower temperatures favoring the formation of carbonyl sulfide and higher temperatures promoting methane (B114726) production. lehigh.edu
Pressure also plays a crucial role. For the synthesis using α-Al2O3, a total pressure of 20 bar was employed. cardiff.ac.ukrsc.org The interplay between temperature and pressure is critical for maximizing the yield and purity of the desired thiol product.
Table 2: Influence of Temperature on Methanethiol Synthesis with K₂-Mo/SBA-15 Catalyst
| Reaction Temperature (°C) | CO Conversion (%) | COS Selectivity (%) | CH₄ Selectivity (%) | CH₃SH Selectivity (%) |
| 275 | 56.98 | 2.11 | 0.37 | 40.54 |
| 300 | 49.89 | 1.39 | 1.93 | 46.79 |
| 325 | 47.44 | 1.07 | 6.16 | 45.33 |
| 350 | 48.67 | 0.97 | 12.34 | 38.02 |
| 375 | 47.21 | 0.89 | 26.01 | 25.90 |
Data sourced from a study on methanethiol synthesis. researchgate.net This table is interactive.
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic processes to minimize environmental impact. unibo.it
Exploration of Solvent-Free or Aqueous Media
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. mdpi.com Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify purification. researchgate.net Another approach is the use of water as a reaction medium, which is non-toxic, non-flammable, and abundant. While the low aqueous solubility of many organic compounds can be a challenge, techniques such as the use of phase-transfer catalysts or co-solvents can overcome this limitation. The development of solvent-free or aqueous-based synthetic routes for this compound would represent a significant advancement in its sustainable production.
Development of Biocatalytic Pathways (If Applicable)
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages from a green chemistry perspective. nih.gov Enzymes typically operate under mild conditions of temperature and pH in aqueous environments, reducing energy consumption and the need for harsh reagents. nih.gov While the direct biocatalytic synthesis of this compound may not be established, the potential exists to use enzymes for key steps in the synthetic pathway, such as the formation of the aromatic ether linkage or the introduction of the thiol group. For instance, certain enzymes are known to catalyze the formation of C-S bonds. Further research would be needed to identify or engineer an enzyme capable of acting on the specific substrates required for the synthesis of this compound.
Waste Reduction Strategies
A primary goal of green chemistry is to minimize waste generation. This can be achieved through various strategies, including the use of highly selective catalysts to reduce the formation of byproducts, the implementation of atom-economical reactions that incorporate a high proportion of the starting materials into the final product, and the recycling of catalysts and solvents. For the synthesis of this compound, a comprehensive waste reduction strategy would involve a holistic assessment of the entire process, from the choice of starting materials to the final purification steps.
Chemical Reactivity and Mechanistic Studies of 4 Propoxyphenyl Methanethiol
Oxidation Reactions and Thiol-Disulfide Exchange Equilibria
The oxidation of thiols is a fundamental reaction in organic chemistry, leading to a variety of sulfur-containing functional groups. For (4-propoxyphenyl)methanethiol, these reactions are pivotal in understanding its chemical behavior and potential applications.
Formation of Bis((4-propoxyphenyl)methyl)disulfide
The oxidation of this compound readily yields bis((4-propoxyphenyl)methyl)disulfide. This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms, forming a disulfide bond (-S-S-). libretexts.orgyoutube.com This transformation is a common characteristic of thiols and is a key step in many biological and chemical processes. libretexts.orgwikipedia.org The general reaction can be represented as:
2 R-SH + [O] → R-S-S-R + H₂O
Where R represents the (4-propoxyphenyl)methyl group and [O] denotes an oxidizing agent. Various oxidizing agents can facilitate this conversion, including air (oxygen), hydrogen peroxide, and metal ions. sci-hub.se The formation of both symmetrical and unsymmetrical disulfides can be achieved through the oxidation of thiols. mdpi.com
Mechanism of Oxidation and Redox Processes
The oxidation of thiols to disulfides can proceed through several mechanistic pathways. nih.gov One common pathway involves a two-electron oxidation process that can occur via a sulfenic acid (RSOH) intermediate. nih.govnih.gov This intermediate reacts rapidly with another thiol molecule to form the disulfide. nih.gov
Alternatively, the oxidation can proceed through a one-electron oxidation mechanism, generating a thiyl radical (RS•). nih.gov Two of these radicals can then combine to form the disulfide bond. nih.gov Under physiological conditions, it is more probable that a thiyl radical will react with a thiolate anion (RS⁻) to form a disulfide radical anion (RSSR⁻•), which then reacts with an oxidant. nih.gov
The process of thiol-disulfide exchange, a substitution reaction, is another critical redox process. nih.gov In this reaction, a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. This results in the cleavage of the disulfide bond and the formation of a new disulfide and a new thiolate. nih.gov This exchange is a fundamental process in protein folding and other biological systems. libretexts.orgnih.gov
Reversibility and Redox Potentials
Thiol-disulfide exchange reactions are often reversible, establishing an equilibrium between thiols and disulfides. nih.govresearchgate.net The position of this equilibrium is influenced by the redox potential of the surrounding environment and the specific thiols and disulfides involved. nih.gov The standard redox potential of a thiol/disulfide couple provides a measure of its tendency to be oxidized or reduced.
The reversibility of these reactions is crucial in biological systems where they act as redox switches, modulating protein function. researchgate.net However, under certain conditions, such as in lyophilized solids, thiol-disulfide interchange can become effectively irreversible. nih.gov
Further Oxidation to Sulfinic and Sulfonic Acids
Under more vigorous oxidizing conditions, the sulfur atom in this compound can be further oxidized beyond the disulfide stage. sci-hub.se The initial thiol can be oxidized to a sulfenic acid (RSOH), which can then be further oxidized to a sulfinic acid (RSO₂H) and finally to a sulfonic acid (RSO₃H). nih.govacs.orgyoutube.com
The oxidation pathway often proceeds sequentially:
Thiol (RSH) → Sulfenic Acid (RSOH)
Sulfenic Acid (RSOH) → Sulfinic Acid (RSO₂H)
Sulfinic Acid (RSO₂H) → Sulfonic Acid (RSO₃H)
Hydrogen peroxide is a common oxidant that can facilitate these transformations. nih.govacs.org The reactivity of the thiol is enhanced when it is in its deprotonated thiolate form. wikipedia.orgacs.org The presence of polar ligands can also decrease the energy barriers for these oxidation steps. acs.org
Nucleophilic Additions and Substitutions
This compound, with its nucleophilic sulfur atom, can participate in various addition and substitution reactions. "Click" chemistry, in particular, offers efficient and versatile methods for forming new carbon-sulfur bonds.
Thiol-Ene and Thiol-Yne Click Reactions
Thiol-Ene Click Reaction:
The thiol-ene reaction is a powerful and versatile method for the formation of thioethers. nih.gov This reaction involves the addition of a thiol across a double bond (an ene). The reaction can be initiated by radicals (photo- or thermal initiation) or catalyzed by bases. science.govresearchgate.net The radical-mediated pathway involves the formation of a thiyl radical which then adds to the alkene. researchgate.net This reaction is highly efficient and proceeds under mild conditions, making it a valuable tool in materials science and bioconjugation. science.gov
Thiol-Yne Click Reaction:
Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a triple bond (an yne). d-nb.info A key feature of the thiol-yne reaction is that two thiol molecules can add to one alkyne, leading to a double addition product. d-nb.info This reaction can be initiated by radicals, bases, or transition metals. d-nb.infonih.gov The radical-mediated process involves the generation of a thiyl radical that adds to the alkyne, forming a vinyl sulfide (B99878) radical, which can then react with another thiol. d-nb.info The thiol-yne reaction is known for its high efficiency and atom economy, providing a straightforward route to vinyl sulfides and dithioethers. nih.govrsc.org
| Reaction Type | Reactants | Key Features |
| Thiol-Ene | Thiol + Alkene | Forms thioethers; Can be initiated by radicals or bases; High efficiency. nih.govscience.gov |
| Thiol-Yne | Thiol + Alkyne | Can result in double addition of the thiol; High atom economy; Forms vinyl sulfides and dithioethers. d-nb.inforsc.org |
Reaction with Electrophilic Centers and Alkylation for Thioether Formation
The thiol group of this compound is nucleophilic and readily reacts with a variety of electrophiles. The sulfur atom, being highly polarizable, is a soft nucleophile, which governs its reactivity profile. In the presence of a base, the thiol is deprotonated to form the more potent nucleophile, the thiolate anion.
Alkylation of this compound to form thioethers is an expected and fundamental reaction. This transformation typically proceeds via an SN2 mechanism, where the thiolate anion attacks an alkyl halide or another suitable electrophile, displacing a leaving group.
General Reaction Scheme for Thioether Formation:
Where R = (4-propoxyphenyl)methyl, and R'-X is an alkylating agent.
The choice of base and solvent is crucial for the success of the alkylation. Common bases include alkali metal hydroxides, alkoxides, and carbonates. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate the SN2 pathway.
Table 1: Examples of Expected Alkylation Reactions of this compound
| Electrophile (R'-X) | Product (Thioether) | Reaction Conditions |
| Methyl iodide (CH₃I) | (4-Propoxyphenyl)methyl methyl sulfide | Base (e.g., NaH) in THF |
| Benzyl (B1604629) bromide (C₆H₅CH₂Br) | Benzyl (4-propoxyphenyl)methyl sulfide | Base (e.g., K₂CO₃) in DMF |
| Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et) | Ethyl 2-(((4-propoxyphenyl)methyl)thio)acetate | Base (e.g., NaOEt) in Ethanol |
The propoxy group on the benzene (B151609) ring is an electron-donating group, which can slightly enhance the nucleophilicity of the sulfur atom through resonance and inductive effects. However, this influence is transmitted through the benzene ring and the methylene (B1212753) spacer, so its impact on the reaction kinetics is likely to be modest compared to direct substitution on an aromatic thiol.
Formation of Thioacetals and Other Sulfur-Containing Linkages
Thiols are well-known to react with carbonyl compounds (aldehydes and ketones) to form thioacetals and thioketals, respectively. wikipedia.org This reaction is typically acid-catalyzed and is reversible. This compound is expected to readily undergo such reactions.
The formation of a thioacetal proceeds in two stages. First, one molecule of the thiol adds to the carbonyl group to form a hemithioacetal. In the presence of excess thiol and continued acid catalysis, a second molecule of the thiol displaces the hydroxyl group of the hemithioacetal to form the stable thioacetal.
General Reaction Scheme for Thioacetal Formation:
Where R' and R'' can be hydrogen, alkyl, or aryl groups.
This reaction is of significant utility in organic synthesis, as thioacetals can serve as protecting groups for carbonyls, being stable to a wide range of reagents that would otherwise react with the original aldehyde or ketone. wikipedia.org Furthermore, the thioacetal functionality can be used for umpolung (reactivity inversion) of the carbonyl carbon.
Beyond simple thioacetals, the thiol group can participate in the formation of other sulfur-containing linkages. For instance, it can react with activated double bonds (e.g., in α,β-unsaturated carbonyl compounds) via a Michael addition.
Coordination Chemistry and Metal-Thiolate Interactions
The sulfur atom in this compound possesses lone pairs of electrons, making it an excellent ligand for a variety of metal ions. The resulting metal-thiolate complexes have diverse structures and applications.
Ligand Properties of this compound
As a ligand, this compound can coordinate to metal centers in several ways. In its neutral form, it can act as a simple L-type ligand. More commonly, it is deprotonated to the thiolate, (4-propoxyphenyl)methanethiolate, which acts as an X-type (anionic) ligand. The thiolate is a soft donor and, according to Hard-Soft Acid-Base (HSAB) theory, forms strong bonds with soft metal ions such as Cu(I), Ag(I), Au(I), Hg(II), Cd(II), and Pb(II), as well as with late transition metals like Fe, Co, Ni, and Zn.
The presence of the bulky (4-propoxyphenyl)methyl group can influence the steric environment around the coordinated sulfur atom, potentially affecting the coordination number and geometry of the resulting metal complex. This steric hindrance can be exploited to stabilize low-coordinate metal centers or to control the assembly of polynuclear clusters.
Synthesis of Transition Metal Thiolate Complexes
Transition metal thiolate complexes of this compound can be synthesized through several routes. A common method involves the reaction of a metal salt with the thiol in the presence of a base. The base deprotonates the thiol to the thiolate, which then coordinates to the metal ion, often displacing other ligands.
General Synthesis Scheme:
Where MXn is a metal salt (e.g., a halide or acetate).
Another approach is the reaction of the thiol with a low-valent metal complex, which can lead to oxidative addition of the S-H bond to the metal center. The choice of synthetic strategy depends on the metal, its oxidation state, and the desired final complex.
Investigating Metal-Sulfide Bond Characteristics
The nature of the metal-sulfur bond in complexes of (4-propoxyphenyl)methanethiolate is expected to be highly covalent. These bonds are typically characterized using a variety of spectroscopic and analytical techniques:
Infrared (IR) and Raman Spectroscopy: The M-S stretching frequency, which typically appears in the far-IR region (200-500 cm⁻¹), is indicative of the bond strength.
X-ray Absorption Spectroscopy (XAS): Can provide information about the oxidation state of the metal and the local coordination environment of the sulfur and metal atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the sulfur atom itself is not directly observable by standard NMR, the protons on the methylene group and the aromatic ring will show chemical shift changes upon coordination, providing indirect evidence of complex formation.
The metal-sulfur bond lengths and angles will be influenced by the coordination number of the metal, the steric bulk of the ligand, and the electronic properties of the metal ion.
Acid-Base Properties and Anionic Reactivity
The primary acidic proton in this compound is the one attached to the sulfur atom. Thiols are generally more acidic than their alcohol counterparts. wikipedia.org The acidity of the thiol group is a critical parameter that influences its nucleophilicity and its ability to form metal-thiolate complexes.
The pKa of a thiol is influenced by the electronic effects of its substituents. Electron-withdrawing groups tend to stabilize the thiolate anion through induction or resonance, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, making the thiol less acidic (higher pKa).
The propoxy group on the benzene ring is an electron-donating group. This effect would be expected to slightly increase the pKa of this compound compared to unsubstituted benzenemethanethiol. However, the effect is transmitted through the aromatic ring and the methylene spacer, so it is likely to be a minor perturbation.
Table 2: Comparison of pKa Values for Representative Thiols
| Compound | pKa |
| Methanethiol (B179389) | ~10.4 Current time information in Bangalore, IN. |
| Ethanethiol | ~10.6 |
| Thiophenol | ~6.6 |
| Benzenemethanethiol | ~9.4 |
| This compound (Estimated) | ~9.5 - 9.7 |
Note: The pKa for this compound is an estimate based on the electronic effects of the propoxy substituent relative to benzenemethanethiol.
The thiolate anion generated upon deprotonation is a strong nucleophile and will readily participate in the reactions described in section 3.2.2. Its reactivity can be modulated by the choice of counter-ion and solvent.
Determination of pKa and Acidity Profile
The acidity of a thiol is a measure of its ability to donate the proton from its sulfhydryl group, a property quantified by its pKa value. Thiols are generally more acidic than their alcohol counterparts. For instance, methanethiol has a pKa of approximately 10.4, making it significantly more acidic than methanol (B129727). wikipedia.orghmdb.ca This increased acidity is attributed to the larger size of the sulfur atom compared to oxygen, which allows for better delocalization of the negative charge in the resulting thiolate anion, and the weaker S-H bond compared to the O-H bond.
The acidity of this compound is influenced by its specific molecular structure. Unlike aromatic thiols (thiophenols), where the sulfhydryl group is directly attached to the benzene ring, this compound has a methylene (-CH2-) spacer. This spacer largely insulates the sulfur atom from the direct resonance-stabilizing effects of the phenyl ring. Consequently, its pKa is expected to be closer to that of an alkyl or benzyl thiol rather than a significantly more acidic thiophenol (pKa ≈ 6.5–7.5). rsc.org
The substituent on the phenyl ring also plays a role. The para-propoxy group (-OCH2CH2CH3) is an electron-donating group through resonance and weak induction. This effect slightly increases electron density on the ring and, by extension, has a minor electron-donating inductive effect on the benzylic carbon, which can slightly destabilize the thiolate anion. This would theoretically result in a slightly higher pKa (weaker acidity) compared to an unsubstituted benzyl thiol. Based on these structural considerations and data for related compounds, the pKa of this compound is estimated to be in the range of 9.5 to 10.5. researchgate.netindiana.edu
Table 1: Comparison of pKa Values for Representative Thiols
| Compound | Structure | Typical pKa | Structural Effect on Acidity |
|---|---|---|---|
| Methanethiol | CH₃-SH | ~10.4 wikipedia.orghmdb.ca | Baseline for alkyl thiols. |
| Thiophenol | C₆H₅-SH | ~6.6 rsc.org | Acidity is significantly increased due to direct resonance stabilization of the thiophenolate anion by the phenyl ring. |
| Benzyl Thiol | C₆H₅-CH₂-SH | ~9.5 | Methylene spacer prevents direct resonance stabilization, making it much less acidic than thiophenol but slightly more acidic than simple alkyl thiols due to the inductive effect of the phenyl ring. |
| This compound | CH₃CH₂CH₂O-C₆H₄-CH₂-SH | Est. 9.6 - 10.5 | The electron-donating propoxy group is expected to slightly decrease acidity (increase pKa) compared to benzyl thiol. |
Note: The pKa for this compound is an estimate based on established chemical principles.
Reactions of the Thiolate Anion
Upon deprotonation by a suitable base, this compound forms the (4-propoxyphenyl)methanethiolate anion. This anion is a soft, highly effective sulfur-based nucleophile that readily participates in a variety of important chemical reactions. wikipedia.orgnih.gov
Key reactions involving the (4-propoxyphenyl)methanethiolate anion include:
Nucleophilic Substitution (S_N2): The thiolate is an excellent nucleophile for S_N2 reactions, particularly with primary alkyl halides. It will react efficiently to displace a leaving group (e.g., Br, I, OTs) and form a thioether (sulfide). Benzylic halides are known to be very reactive substrates in such substitutions. ucalgary.calibretexts.org
Michael Addition: As a soft nucleophile, the thiolate readily adds to the β-carbon of α,β-unsaturated carbonyl compounds in a conjugate or Michael addition reaction. This is a common method for forming carbon-sulfur bonds.
Thiol-Disulfide Exchange: The thiolate can react with a disulfide bond (R-S-S-R'), cleaving it to form a new thioether and a different thiolate anion. This reversible reaction is fundamental in biochemistry, particularly in protein folding and redox regulation involving cysteine residues. nih.gov
Table 2: Representative Reactions of the (4-Propoxyphenyl)methanethiolate Anion
| Reaction Type | General Scheme | Product Type |
|---|---|---|
| Nucleophilic Substitution (S_N2) | Ar-CH₂-S⁻ + R-X → Ar-CH₂-S-R + X⁻ | Thioether (Sulfide) |
| Michael Addition | Ar-CH₂-S⁻ + CH₂=CH-COR → Ar-CH₂-S-CH₂-CH₂-COR | β-Thio-carbonyl Compound |
| Thiol-Disulfide Exchange | Ar-CH₂-S⁻ + R-S-S-R → Ar-CH₂-S-S-R + R-S⁻ | Asymmetric Disulfide |
Where Ar = 4-propoxyphenyl
Exploration of Radical Reactions Involving the Thiol Group
Beyond its ionic chemistry, the thiol group of this compound can engage in free radical reactions. These processes are initiated by the cleavage of the S-H bond to form a sulfur-centered radical known as a thiyl radical. wikipedia.org
Thiol-Mediated Radical Chain Reactions
Thiols are highly effective as hydrogen-atom donors and chain transfer agents in radical chemistry. ucl.ac.uk this compound can participate in radical chain processes, such as the thiol-ene reaction, which proceeds via the following steps:
Initiation: A radical initiator (e.g., AIBN) or UV light abstracts the hydrogen atom from the thiol, generating the (4-propoxyphenyl)methanethiyl radical (Ar-CH₂-S•).
Propagation: The thiyl radical adds across a carbon-carbon double bond of an alkene. This addition creates a new carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another molecule of this compound. This step forms the final product and regenerates the thiyl radical, which can then propagate the chain. princeton.edunih.gov
This hydrogen-donating ability also makes thiols effective antioxidants. creative-proteomics.com They can scavenge highly reactive radicals, such as peroxyl radicals (ROO•), by donating the thiol hydrogen to terminate damaging chain reactions. The resulting thiyl radical is comparatively stable and less likely to propagate further damage. nih.govrjor.ro
Homolytic Cleavage of the S-H Bond
The key step for initiating radical reactivity is the homolytic cleavage of the S-H bond, where the two bonding electrons are split between the sulfur and hydrogen atoms, yielding a thiyl radical and a hydrogen atom. The energy required for this process is the Bond Dissociation Energy (BDE).
The S-H bond in thiols is relatively weak compared to O-H or C-H bonds, facilitating its role in radical chemistry. researchgate.net The BDE is influenced by the stability of the resulting thiyl radical. For alkanethiols, the S-H BDE is typically around 87 kcal/mol (~365 kJ/mol). princeton.edunih.gov In thiophenols, where the resulting radical is stabilized by resonance with the aromatic ring, the BDE is lower, around 79-84 kcal/mol. princeton.edu
For this compound, the benzylic position of the thiol group allows for some resonance stabilization of the thiyl radical, making the S-H bond weaker than in a simple alkanethiol. The BDE is expected to be slightly lower than 87 kcal/mol. The para-propoxy substituent, being electron-donating, has a relatively small electronic effect on the stability of the benzyl-type radical due to the insulating methylene group, but detailed studies on substituted thiophenols show that such effects are critical for the stability of the resulting radical. researchgate.net
Table 3: Comparison of S-H Bond Dissociation Energies (BDE) in Thiols
| Compound Type | Typical S-H BDE (kcal/mol) | Factors Influencing BDE |
|---|---|---|
| Alkanethiol (e.g., Ethanethiol) | ~87 princeton.edu | Baseline value; no significant radical stabilization. |
| Thiophenol | ~79-84 princeton.edu | Significant stabilization of the thiyl radical through direct resonance with the phenyl ring weakens the S-H bond. |
| Benzyl Thiol | Est. ~85-86 | Moderate stabilization of the thiyl radical by the adjacent phenyl ring. The bond is weaker than in alkanethiols but stronger than in thiophenols. |
| This compound | Est. ~85-86 | The BDE is expected to be very similar to that of benzyl thiol, with minor influence from the remote electron-donating propoxy group. |
Note: BDE values for benzyl thiol and this compound are estimates based on known chemical principles and data for related structures.
Advanced Spectroscopic and Analytical Characterization of 4 Propoxyphenyl Methanethiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within (4-propoxyphenyl)methanethiol can be established.
The ¹H NMR spectrum of this compound provides critical information regarding the different proton environments in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
The propoxy group exhibits three distinct sets of proton signals. The terminal methyl protons (CH₃) are expected to appear as a triplet in the upfield region, typically around 1.04 ppm, due to coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene group adjacent to the methyl group (-O-CH₂-CH₂ -CH₃) is predicted to resonate as a sextet around 1.80 ppm, arising from coupling to both the terminal methyl and the methylene group attached to the oxygen. The methylene protons directly attached to the oxygen atom (-O-CH₂ -CH₂-CH₃) are deshielded by the electronegative oxygen and are expected to appear as a triplet around 3.91 ppm. libretexts.orglibretexts.orgopenstax.org
The aromatic protons on the benzene (B151609) ring, being in different electronic environments, are anticipated to show two distinct doublets. The protons ortho to the propoxy group (H-2 and H-6) are expected to resonate at approximately 6.87 ppm, while the protons meta to the propoxy group (H-3 and H-5) are predicted to appear slightly downfield at around 7.24 ppm. This downfield shift is due to the deshielding effect of the sulfur atom. libretexts.org
The benzylic methylene protons (-CH₂-SH) are adjacent to the aromatic ring and the sulfur atom, leading to a predicted chemical shift of around 3.68 ppm, appearing as a doublet due to coupling with the thiol proton. The thiol proton (-SH) itself is expected to produce a triplet at approximately 1.57 ppm, a characteristic chemical shift for thiols, with the splitting caused by the adjacent methylene protons. organicchemistrydata.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -OCH₂CH₂CH₃ | 1.04 | Triplet | 3H |
| -OCH₂CH₂ CH₃ | 1.80 | Sextet | 2H |
| -OCH₂ CH₂CH₃ | 3.91 | Triplet | 2H |
| Ar-H (ortho to -OPr) | 6.87 | Doublet | 2H |
| Ar-H (meta to -OPr) | 7.24 | Doublet | 2H |
| -CH₂ -SH | 3.68 | Doublet | 2H |
| -SH | 1.57 | Triplet | 1H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
The carbons of the propoxy group are expected at distinct chemical shifts. The terminal methyl carbon (-OCH₂CH₂C H₃) is predicted to be the most upfield, around 10.5 ppm. The adjacent methylene carbon (-OCH₂C H₂CH₃) will likely appear at approximately 22.5 ppm. The methylene carbon bonded to the oxygen (-OC H₂CH₂CH₃) is significantly deshielded and is predicted to be around 69.5 ppm. oregonstate.educompoundchem.comlibretexts.org
In the aromatic region, six distinct carbon signals are expected. The carbon atom bonded to the oxygen of the propoxy group (C-1) is the most deshielded aromatic carbon, with a predicted chemical shift of about 158.8 ppm. The carbons ortho to the propoxy group (C-2 and C-6) are expected to resonate at approximately 114.6 ppm, while the carbons meta to the propoxy group (C-3 and C-5) are predicted to be around 129.8 ppm. The carbon atom attached to the methanethiol (B179389) group (C-4) is expected at approximately 130.2 ppm. oregonstate.educompoundchem.comlibretexts.org The benzylic carbon (-C H₂-SH) is predicted to have a chemical shift of around 38.4 ppm. oregonstate.edu
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -OCH₂CH₂C H₃ | 10.5 |
| -OCH₂C H₂CH₃ | 22.5 |
| -OC H₂CH₂CH₃ | 69.5 |
| C -2, C -6 (Aromatic) | 114.6 |
| C -3, C -5 (Aromatic) | 129.8 |
| C -4 (Aromatic) | 130.2 |
| C -1 (Aromatic) | 158.8 |
| -C H₂-SH | 38.4 |
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propoxy group. It would also confirm the coupling between the benzylic methylene protons and the thiol proton, as well as the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. hmdb.ca This experiment would be crucial to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.68 ppm would show a cross-peak with the carbon signal at ~38.4 ppm, confirming the assignment of the benzylic -CH₂-SH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. oregonstate.eduhmdb.ca This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, HMBC would show correlations from the benzylic protons to the aromatic carbons C-3, C-4, and C-5, and from the propoxy methylene protons to the aromatic carbon C-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgnih.gov This technique is valuable for determining the three-dimensional structure and conformation of the molecule. In this compound, NOESY could show correlations between the benzylic protons and the aromatic protons on the same side of the ring, as well as between the protons of the propoxy group and the adjacent aromatic protons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The thiol functional group gives rise to characteristic vibrational bands. The S-H stretching vibration is typically weak in the IR spectrum and appears in the range of 2550-2600 cm⁻¹. mdpi.com In Raman spectroscopy, the S-H stretch is often more intense. reddit.com The C-S stretching vibration is generally found in the range of 600-770 cm⁻¹ in both IR and Raman spectra. reddit.comrsc.org The S-H bending vibration is expected to appear in the region of 800-950 cm⁻¹. rsc.org
Predicted Vibrational Frequencies for Thiol Group in this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| S-H Stretch | 2550 - 2600 | IR (weak), Raman (stronger) |
| C-S Stretch | 600 - 770 | IR, Raman |
| S-H Bend | 800 - 950 | IR, Raman |
The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are observed in the 675-900 cm⁻¹ range and are indicative of the substitution pattern of the benzene ring. msu.edus-a-s.org
The alkyl portions of the molecule, namely the propoxy and methanethiol groups, also have distinct vibrational signatures. The C-H stretching vibrations of the sp³ hybridized carbons are found just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of CH₂ and CH₃ groups occur in the 2850-2960 cm⁻¹ range. The C-O-C stretching vibration of the ether linkage is expected to produce a strong band in the IR spectrum, typically between 1200 and 1250 cm⁻¹ for an aryl alkyl ether. spectroscopyonline.com
Predicted Vibrational Frequencies for Aromatic and Alkyl Groups in this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Alkyl C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aryl-Alkyl Ether C-O-C Stretch | 1200 - 1250 |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, critical information about the molecule's elemental composition and fragmentation pathways can be obtained.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₄OS), the theoretical exact mass can be calculated with a high degree of precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
While specific experimental HRMS data for this compound is not widely available in public databases, the expected monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental verification.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄OS |
| Calculated Monoisotopic Mass | 182.0789 g/mol |
This table represents theoretical data. Actual experimental values may vary slightly.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a selected precursor ion, providing insights into the compound's structure. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the molecule's structure.
Based on the structure of this compound, several characteristic fragmentation pathways can be predicted. These include the loss of the propyl group, cleavage of the benzylic C-S bond, and fragmentation of the aromatic ring.
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
| 182.08 | 139.05 | C₃H₇ | [HOC₆H₄CH₂S]⁺ |
| 182.08 | 121.03 | CH₂S + C₂H₅ | [HOC₆H₄CH₂]⁺ |
| 182.08 | 107.05 | C₃H₇O | [C₆H₄CH₂S]⁺ |
| 182.08 | 91.05 | C₃H₇OS | [C₇H₇]⁺ (Tropylium ion) |
This table contains predicted fragmentation data based on chemical principles. Experimental observation is required for confirmation.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from impurities and for analyzing its presence in complex mixtures. Gas and liquid chromatography are the primary techniques used for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer for detection and identification. researchgate.net
The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column would likely be suitable for this compound. The mass spectrometer provides confirmation of the compound's identity by matching its mass spectrum with known databases or by interpreting its fragmentation pattern. While specific GC-MS parameters for this exact compound are not readily published, typical conditions can be proposed.
Table 3: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
This table represents a hypothetical set of parameters and would require optimization for a specific instrument and sample.
High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. nih.govsielc.com For this compound, a reversed-phase HPLC method would be appropriate. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The compound would be separated based on its hydrophobicity. Detection is typically achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. A diode array detector (DAD) could provide additional spectral information to confirm the peak's identity.
Table 4: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table outlines a general HPLC method that would need to be optimized for specific analytical requirements.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map and, subsequently, the positions of the atoms in the crystal lattice.
This analysis provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. However, a prerequisite for this technique is the ability to grow a suitable single crystal of the compound.
As of the current literature search, there is no publicly available X-ray crystallographic data for this compound. Therefore, its solid-state structure has not been experimentally determined and reported in the public domain.
Crystal Growth Methodologies
Information regarding the specific methodologies for the crystal growth of this compound is not available in the reviewed literature. Crystal growth is a crucial step for obtaining materials of sufficient quality for single-crystal X-ray diffraction analysis, which provides definitive information on molecular structure.
Commonly employed techniques for growing organic crystals include slow evaporation from a saturated solution, vapor diffusion, and cooling of a saturated solution. The choice of solvent is critical and is determined by the solubility of the compound and the desired crystal morphology. For a compound like this compound, a range of organic solvents would likely be screened to find optimal conditions for crystal formation.
Analysis of Molecular Conformation and Intermolecular Interactions
Without experimental data from techniques such as X-ray crystallography or computational chemistry studies specifically on this compound, a detailed analysis of its molecular conformation and intermolecular interactions remains speculative.
Intermolecular interactions in the solid state would likely be governed by a combination of forces. Van der Waals forces would arise from the phenyl ring and the propyl chain. The thiol group (-SH) is a potential hydrogen bond donor and acceptor, which could lead to the formation of S-H···S or S-H···O (ether oxygen) hydrogen bonds, influencing the crystal packing.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a standard technique used to determine the mass percentages of the constituent elements in a compound, which serves to validate its empirical formula. For this compound, the theoretical elemental composition can be calculated based on its molecular formula, C10H14OS.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 65.89 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 7.76 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.78 |
| Sulfur | S | 32.07 | 1 | 32.07 | 17.60 |
| Total | 182.31 | 100.00 |
Experimental data from elemental analysis of a synthesized sample of this compound would be required to compare with these theoretical values and confirm the empirical formula.
Compound Names Mentioned
Theoretical and Computational Chemistry Studies on 4 Propoxyphenyl Methanethiol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed insights into electron distribution, molecular stability, and reactivity.
Density Functional Theory (DFT) Calculations for Optimization
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized molecules like (4-propoxyphenyl)methanethiol. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry.
In a typical DFT study, the molecule's geometry is optimized to find the lowest energy state on the potential energy surface. This process yields key structural parameters. For this compound, this would involve calculating the bond lengths (e.g., C-S, S-H, C-O, and bonds within the phenyl ring), bond angles, and dihedral angles that define the molecule's shape. The results of such calculations on similar molecules, like methanethiol (B179389), have been shown to be in good agreement with experimental data.
Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT Calculations
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C (aromatic) | S | - | - | ~1.77 Å |
| Bond Length | S | H | - | - | ~1.34 Å |
| Bond Length | O | C (propyl) | - | - | ~1.43 Å |
| Bond Angle | C (aromatic) | S | H | - | ~96.5° |
| Dihedral Angle | C (aromatic) | C (aromatic) | S | H | Variable |
Note: The values in this table are illustrative and based on typical values for similar functional groups, as specific data for this compound is not available.
Ab Initio Methods for High-Accuracy Predictions
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. These methods are generally more computationally demanding than DFT but can offer higher accuracy. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are employed to obtain highly accurate energies and molecular properties. For a molecule like this compound, these high-level calculations would serve to benchmark the results obtained from more cost-effective DFT methods, ensuring their reliability.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is expected to have significant contributions from the sulfur atom and the phenyl ring, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed over the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | ~ -8.5 |
| LUMO | ~ -1.0 |
| HOMO-LUMO Gap | ~ 7.5 |
Note: These values are estimations based on general knowledge of similar aromatic thiols and ethers.
Bond Dissociation Energies (BDEs) of the S-H Bond
The Bond Dissociation Energy (BDE) of the S-H bond is a critical parameter for assessing the antioxidant potential of a thiol. It represents the energy required to break the S-H bond homolytically, forming a thiyl radical. A lower S-H BDE suggests that the molecule can more readily donate its hydrogen atom to neutralize free radicals. DFT calculations are a common and effective method for predicting BDEs. Studies on similar molecules, such as allyl mercaptan, have shown that substituents on the molecule can significantly influence the S-H BDE. For this compound, the electron-donating propoxy group on the phenyl ring would be expected to have a notable effect on the S-H bond strength.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape over time.
Exploration of Rotational Isomers and Energy Minima
The structure of this compound is not rigid; it possesses several rotatable bonds, such as the C-S, C-O, and C-C bonds in the propoxy group. Rotation around these bonds gives rise to different conformational isomers (rotamers), each with a specific energy. MD simulations can explore the conformational landscape of the molecule, identifying the most stable rotamers (energy minima) and the energy barriers between them. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and understand the molecule's flexibility, which can be crucial for its interactions with other molecules. The analysis often involves tracking the root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess conformational stability.
Solvation Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, particularly those employing implicit and explicit solvation models, are crucial for understanding these interactions.
Implicit Solvation Models: The Polarizable Continuum Model (PCM) and its variations, such as the Integral Equation Formalism PCM (IEF-PCM), are commonly used to simulate the bulk solvent effect by representing the solvent as a continuous dielectric medium. figshare.com For this compound, a polar solvent would be expected to stabilize polar conformers and charged intermediates more effectively than a non-polar solvent. For instance, in reactions involving ionic species, the dielectric constant of the solvent plays a critical role in modulating the reaction energy barriers. mdpi.com Studies on similar thiols have shown that the choice of solvent can influence reaction pathways, with polar solvents favoring ionic mechanisms. figshare.com
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water molecules could form hydrogen bonds with the sulfur atom of the thiol group and the oxygen atom of the propoxy group, influencing the molecule's conformational preferences and reactivity.
The interplay between implicit and explicit solvation models often provides a comprehensive understanding. For example, a hybrid approach might use a few explicit solvent molecules to model specific interactions in the first solvation shell, while the bulk solvent is treated as a continuum.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application of computational chemistry, aiding in the structural assignment of organic molecules. nih.govnsf.gov Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed for this purpose. nih.govsciforum.net
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be calculated for its optimized geometry. The accuracy of these predictions depends on the chosen functional and basis set. nih.govsciforum.net By comparing the calculated shifts with experimental data, one can confirm the structure or identify different conformers. Machine learning models trained on large datasets of DFT-calculated and experimental NMR data are also emerging as powerful tools for rapid and accurate chemical shift prediction. nih.govnsf.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Thiophenol Derivative (Inferred)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 125 - 135 |
| SH | 3.0 - 4.0 | - |
| O-CH₂ | 3.8 - 4.2 | 65 - 75 |
| CH₂ | 1.6 - 2.0 | 20 - 30 |
| CH₃ | 0.9 - 1.2 | 10 - 15 |
| C-S | - | 120 - 130 |
| C-O | - | 155 - 165 |
Note: This table presents inferred chemical shift ranges based on typical values for similar functional groups and is for illustrative purposes only. Actual values for this compound would require specific DFT calculations.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis can predict these spectra, aiding in the assignment of experimental bands. researchgate.net DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
For this compound, key vibrational modes would include the S-H stretch, C-S stretch, C-O-C stretches of the propoxy group, and various aromatic C-H and C-C vibrations. The calculated spectra can help distinguish between different isomers or conformers. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors are typically applied to improve agreement with experimental data.
Table 2: Predicted Key Vibrational Frequencies for this compound (Inferred)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| S-H Stretch | 2550 - 2600 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Aromatic Ring Stretch | 1400 - 1600 |
| C-O-C Asymmetric Stretch | 1200 - 1270 |
| C-O-C Symmetric Stretch | 1000 - 1080 |
| C-S Stretch | 600 - 800 |
Note: This table presents inferred frequency ranges based on characteristic group frequencies and is for illustrative purposes only.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra of organic molecules. mdpi.comrsc.orgmedium.comnih.govnih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities).
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The propoxy and methanethiol substituents will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions of the absorption wavelengths. mdpi.comnih.gov
Table 3: Predicted UV-Vis Absorption for a Substituted Thiophenol (Inferred)
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| HOMO → LUMO (π → π) | 270 - 290 | > 0.1 |
| Other π → π | 220 - 240 | > 0.2 |
Note: This table provides an inferred prediction based on the expected electronic transitions for a molecule with this chromophore and auxochromes.
Reaction Pathway and Transition State Calculations
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, several reaction types could be investigated computationally. These include reactions at the thiol group, such as deprotonation, oxidation (e.g., to a disulfide), and nucleophilic substitution, as well as electrophilic aromatic substitution on the benzene ring.
Thiol-based Reactions: Computational studies on simple thiols like methanethiol have explored their reactions with various electrophiles and oxidants. figshare.com For this compound, DFT calculations could be used to determine the activation energy for its reaction with a base to form the thiolate anion. The subsequent reactivity of this thiolate as a nucleophile could then be modeled. For instance, the S-alkylation reaction pathway could be mapped out, identifying the transition state structure and the reaction barrier.
Electrophilic Aromatic Substitution: The propoxy group is an activating, ortho-, para-directing group, while the methanethiol group is generally considered weakly activating and also ortho-, para-directing. Computational methods can be used to predict the regioselectivity of electrophilic substitution reactions by calculating the energies of the Wheland intermediates (sigma complexes) for attack at the ortho and meta positions relative to the existing substituents. The position with the lowest energy intermediate is predicted to be the major product.
Table 4: Hypothetical Calculated Activation Energies for Competing Reaction Pathways (Inferred)
| Reaction | Position of Attack | Calculated Activation Energy (kcal/mol) |
| Electrophilic Bromination | ortho to -OCH₂CH₂CH₃ | 15 |
| Electrophilic Bromination | meta to -OCH₂CH₂CH₃ | 25 |
| Thiol Deprotonation | Sulfur | 10 (in polar solvent) |
Note: These values are hypothetical and for illustrative purposes to demonstrate how computational chemistry can be used to compare the feasibility of different reaction pathways.
Energy Barriers and Reaction Kinetics Predictions
Theoretical and computational chemistry provides powerful tools to predict the energy barriers and kinetics of chemical reactions. These predictions are crucial for understanding reaction mechanisms, stability, and the potential reactivity of a compound. While specific data for this compound is unavailable, the study of simpler thiols like methanethiol (CH₃SH) offers valuable insights into the methodologies used.
For instance, the reaction of methanethiol with the hydroxyl radical (OH), a key process in atmospheric chemistry, has been the subject of detailed theoretical kinetics studies. chemrxiv.org Such studies typically involve the construction of a potential energy surface (PES) to map the energy of the system as a function of the geometry of the reacting species. chemrxiv.org From the PES, key features like the energies of reactants, products, transition states, and intermediate complexes can be determined.
The energy difference between the reactants and the transition state defines the activation energy or energy barrier of a reaction. A lower energy barrier corresponds to a faster reaction rate. For the reaction of OH with CH₃SH, two primary reaction pathways are considered: hydrogen abstraction from the methyl group (-CH₃) and hydrogen abstraction from the thiol group (-SH). chemrxiv.org Theoretical calculations have shown that both pathways are exothermic, with the abstraction from the thiol group being more so. chemrxiv.org
Table 1: Calculated Energy Barriers and Reaction Enthalpies for the Reaction of OH with Methanethiol
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (ΔH_r, kcal/mol) |
| R1 | H-abstraction from the methyl group | Low but present | -23.25 |
| R2 | H-abstraction from the thiol group | Barrierless | -30.73 |
Source: Adapted from theoretical studies on the OH + CH₃SH reaction. chemrxiv.org
These theoretical predictions can be used to calculate reaction rate constants at different temperatures, which are essential for kinetic modeling. The agreement between theoretically calculated rate constants and experimental data provides validation for the computational model. chemrxiv.org Similar computational approaches could be applied to this compound to predict its reactivity and the energy barriers for various reactions, such as oxidation or reactions with biological nucleophiles.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (Focusing on non-biological properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its activity or properties, respectively. springernature.commdpi.com While QSAR is often focused on biological activities, QSPR models are developed to predict a wide range of physicochemical properties. mdpi.com These models are built on the principle that the properties of a chemical are determined by its molecular structure.
The general workflow for developing a QSAR/QSPR model involves several key steps:
Data Set Collection: A set of molecules with known properties is compiled.
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule in the set.
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the property of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule. talete.mi.it They are the cornerstone of QSAR and QSPR modeling, as they encode the structural information that is correlated with the property being studied. There are thousands of molecular descriptors, which can be broadly categorized as follows:
0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
1D Descriptors: These are derived from lists of structural fragments within the molecule.
2D Descriptors: These are calculated from the 2D representation of the molecule (the connection table), and include topological indices that describe molecular branching, shape, and connectivity.
3D Descriptors: These are derived from the 3D coordinates of the atoms in a molecule and include information about the molecule's volume, surface area, and shape.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and include properties like dipole moment, orbital energies (HOMO and LUMO), and partial charges on atoms.
For this compound, a variety of molecular descriptors could be calculated to develop QSPR models for its physicochemical properties.
Table 2: Examples of Molecular Descriptors Potentially Calculable for this compound
| Descriptor Class | Example Descriptor | Description |
| 0D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| 2D | Topological Polar Surface Area (TPSA) | The sum of the contributions of polar atoms to the molecular surface. |
| 3D | Molecular Volume | The volume occupied by the molecule. |
| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
Once a set of molecular descriptors has been calculated for a series of compounds, a mathematical model can be developed to correlate these descriptors with a specific physical or chemical property. mdpi.com The goal is to create a model that can accurately predict the property for new, untested compounds.
Commonly used statistical methods for building QSPR models include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
For example, a QSPR model could be developed to predict the boiling point of a series of substituted thiols, including this compound. The model might find that the boiling point is correlated with descriptors such as molecular weight (a measure of size and van der Waals forces), polarizability (related to intermolecular interactions), and the dipole moment (a measure of polarity).
A hypothetical QSPR equation for boiling point (BP) might look like:
BP = a *(Molecular Weight) + b *(Polarizability) + c *(Dipole Moment) + d
where a, b, and c are coefficients determined by the regression analysis, and d is a constant.
The validity and predictive power of such a model would need to be rigorously tested. mdpi.com Although specific QSPR models for this compound are not documented in the searched literature, the established methodologies of QSPR are fully applicable to this compound for the prediction of a wide range of its non-biological properties, such as boiling point, vapor pressure, and solubility.
Applications of 4 Propoxyphenyl Methanethiol in Advanced Materials and Organic Synthesis
Polymer Chemistry and Materials Science
The reactivity of the thiol group makes (4-propoxyphenyl)methanethiol a prime candidate for use in modern polymer synthesis and modification. Aromatic thiols are particularly sought after for creating polymers with high refractive indices, thermal stability, and specific surface properties.
Integration into Thiol-Ene Polymerization Systems
Thiol-ene "click" chemistry is a highly efficient and versatile method for polymer synthesis, known for its rapid reaction rates, high yields, and insensitivity to oxygen and water. The reaction involves the radical-mediated addition of a thiol group across a double bond (an "ene"). This compound can serve as the thiol monomer in these systems. When combined with multifunctional ene monomers, it can be integrated into cross-linked polymer networks.
The incorporation of the propoxyphenyl group is expected to influence the final properties of the polymer. Aromatic moieties are known to increase the refractive index of polymers, a critical property for optical applications. researchgate.netnsf.govoptica.orgacs.orgresearchgate.netnih.govchemrxiv.orguni-marburg.de The propoxy chain could enhance the solubility of the monomer in organic resins and introduce flexibility into the resulting polymer network, potentially lowering the glass transition temperature compared to polymers made with unsubstituted aromatic thiols.
Synthesis of Functionalized Poly(thioethers)
Poly(thioethers) are a class of polymers characterized by sulfur atoms in the polymer backbone. These materials are noted for their excellent optical transparency, high refractive indices, and good thermal stability. nih.gov this compound can be used as a monomer in the synthesis of poly(thioethers) through various polymerization mechanisms, including thiol-ene and thiol-yne reactions.
In a typical thiol-yne polymerization, a dithiol is reacted with a dialkyne monomer. While this compound is a monothiol, it can be used to end-cap polymer chains or be incorporated into copolymers to precisely control functionality and properties. Research on sulfur-containing polymers has shown that the inclusion of aromatic and sulfide (B99878) groups significantly boosts the refractive index. researchgate.netnsf.govacs.org For instance, polymers synthesized from aromatic dithiols and bromoalkynes have achieved refractive indices as high as 1.8433. nih.gov
Below is a data table illustrating how the structure of thiol monomers can influence the refractive index of the resulting polymers, providing context for the potential performance of polymers derived from this compound.
| Thiol Monomer Type | Ene/Yne Co-monomer | Polymerization Type | Resulting Polymer Refractive Index (n_D) |
| Aromatic Dithiol | Di-alkyne | Thiol-yne | > 1.68 nsf.govacs.org |
| Aliphatic Tetrathiol | Di-acrylate | Thiol-ene | ~ 1.56 optica.org |
| Aromatic Dithiol | Bromoalkyne | Organobase-catalyzed | Up to 1.8433 nih.gov |
This table presents typical values from research on various thiol-based polymers to illustrate the contribution of aromatic sulfur compounds to the refractive index.
Modification of Polymer Surfaces via Thiol Chemistry
The surface properties of a material dictate its interaction with the environment. Thiol chemistry offers a powerful tool for modifying polymer surfaces to impart desired functionalities such as hydrophobicity, biocompatibility, or adhesion. A polymer surface containing "ene" groups (double bonds) can be functionalized by grafting this compound directly onto the surface via a thiol-ene reaction.
This process would attach the propoxyphenyl group to the polymer substrate. The aromatic ring and the propoxy chain would alter the surface energy, likely increasing its hydrophobicity. This technique is valuable for creating specialized surfaces for applications in microelectronics, biomedical devices, and coatings.
Development of Novel Resins, Coatings, and Microfluidic Devices
The properties derived from integrating this compound into polymer networks make it a candidate for formulating advanced resins and coatings. High refractive index polymers are crucial for manufacturing optical components like lenses, optical films, and waveguides. nih.gov Resins based on aromatic thiols can be photopolymerized (cured with light), allowing for the rapid fabrication of intricate structures. nsf.govacs.org
This capability is particularly relevant for the fabrication of microfluidic devices. While many microfluidic chips are made from materials like PDMS (polydimethylsiloxane), there is a growing demand for materials with higher chemical resistance and different optical properties. A resin incorporating this compound could be used to fabricate microfluidic devices with a high refractive index, enabling advanced optical detection methods directly on the chip.
Precursor in Fine Chemical Synthesis
Beyond polymers, the thiol group is a versatile functional group in organic synthesis, acting as a potent nucleophile and a precursor to other sulfur-containing moieties.
Use in the Preparation of Complex Sulfur-Containing Organic Molecules
Organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and natural products. google.com this compound can serve as a key starting material or intermediate in the synthesis of more complex molecules. Its thiol group can readily react with electrophiles (e.g., alkyl halides) in nucleophilic substitution reactions to form thioethers.
The propoxyphenyl moiety provides a specific structural motif that can be carried through a synthetic sequence to build larger, more complex target molecules. For example, it could be incorporated into a molecule designed to interact with biological systems, where the propoxy group might enhance binding affinity or improve pharmacokinetic properties. The synthesis of novel flavor compounds, for instance, often involves reacting a complex acyl chloride with a thiol to create a thioester with a unique aroma profile. Similarly, this compound could be used to generate new molecules for evaluation in materials science or life sciences.
Role as a Synthetic Intermediate for Other Functional Groups
The thiol group in this compound is a versatile functional group that can be converted into several other functionalities, making it a valuable intermediate in organic synthesis. The key reactions involve the sulfur atom, which can act as a nucleophile or be susceptible to oxidation.
One of the most common transformations of thiols is their conversion to thioethers (also known as sulfides). This is typically achieved through S-alkylation, where the thiol is first deprotonated with a base to form a more nucleophilic thiolate anion. This anion then readily reacts with alkyl halides or other electrophiles in a nucleophilic substitution reaction. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.comgoogle.com
Another significant reaction of thiols is their oxidation . Mild oxidizing agents, such as iodine or hydrogen peroxide, can convert thiols to disulfides . masterorganicchemistry.com This reaction is reversible, and the resulting disulfide bond can be cleaved back to thiols using reducing agents. This reversible nature is a key feature in dynamic covalent chemistry. More potent oxidizing agents, like nitric acid or peroxy acids, can further oxidize the thiol group to form sulfinic acids and ultimately sulfonic acids . google.comresearchgate.netgoogle.com
The following table summarizes the potential transformations of the thiol group in this compound into other functional groups.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Thiol (-SH) | Base, then Alkyl Halide (R-X) | Thioether (-S-R) |
| Thiol (-SH) | Mild Oxidizing Agent (e.g., I2) | Disulfide (-S-S-) |
| Thiol (-SH) | Strong Oxidizing Agent (e.g., HNO3) | Sulfonic Acid (-SO3H) |
Role in Catalysis (Non-Biological)
The sulfur atom in this compound, with its lone pairs of electrons, can act as a ligand, coordinating to metal centers and influencing their catalytic activity.
Thiols and their corresponding thiolates are well-known to coordinate with a variety of transition metals, including palladium, gold, nickel, and copper. The resulting metal-thiolate complexes can be active catalysts in a range of organic transformations. The electronic properties of the thiol ligand can significantly impact the reactivity and selectivity of the metal catalyst. In the case of this compound, the propoxy group on the phenyl ring would act as an electron-donating group, which could modulate the electron density at the sulfur atom and, consequently, the properties of the metal complex.
Thiolate ligands can play a crucial role in catalytic cycles, for instance, by participating in oxidative addition and reductive elimination steps. They can also act as ancillary or "spectator" ligands, influencing the steric and electronic environment of the metal center without being directly involved in bond-breaking or bond-forming events with the substrate. Research has shown that thiol ligands can act as transient cooperative ligands in hydrogenation and dehydrogenation reactions, leading to acceleration or inhibition effects that can control the stereoselectivity of the reaction. nih.gov
Despite the general use of thiols as ligands, specific examples of this compound being employed as a ligand in metal-catalyzed reactions are not documented in the surveyed literature.
Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While the use of thiols as organocatalysts is less common than amines or prolines, they can participate in certain types of reactions. For example, thiols can act as nucleophilic catalysts in Michael additions to α,β-unsaturated carbonyl compounds. In such cases, the thiol adds to the electrophilic double bond, forming a transient intermediate that then reacts with another substrate.
The acidity of the S-H bond and the nucleophilicity of the corresponding thiolate are key to their potential organocatalytic activity. The specific structure of this compound could influence its efficacy in such roles.
However, there is no specific information available in the scientific literature to suggest that this compound has been investigated or applied as an organocatalyst.
Sensor Development and Chemodosimeters (Non-Biological)
The thiol functional group is a key component in the design of chemosensors and responsive materials due to its strong affinity for certain analytes and its chemical reactivity.
Thiols are known to have a high affinity for heavy metal ions, such as mercury, lead, and cadmium. This property can be exploited in the development of chemosensors for the detection of these toxic environmental pollutants. The binding of a metal ion to the sulfur atom of this compound could lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). For this to be effective, the this compound molecule would typically be integrated into a larger system that transduces the binding event into a measurable output.
Furthermore, the reactivity of the thiol group can be utilized in chemodosimeters, where an irreversible chemical reaction with an analyte produces a signal. For example, a reaction that cleaves a certain bond in the sensor molecule upon interaction with the target analyte could release a fluorescent or colored compound.
While the principle of using thiols in chemosensors is well-established, there are no specific reports on the integration of this compound into such platforms.
The reversible formation of disulfide bonds from thiols under mild oxidative and reductive conditions is a powerful tool in the design of stimuli-responsive materials. nih.gov Polymers or hydrogels incorporating this compound as a pendant group could be cross-linked through the formation of disulfide bonds. These cross-links could then be cleaved by a chemical stimulus, such as a reducing agent, or a change in pH, leading to a change in the material's properties, such as swelling, degradation, or the release of an encapsulated substance. Such materials are of interest for applications in drug delivery, self-healing materials, and tissue engineering. nih.gov The aryl nature of the thiol in this compound could influence the reactivity and stability of the disulfide bonds compared to aliphatic thiols. nih.gov
The application of arylthiols in responsive materials is an active area of research; however, specific studies detailing the use of this compound in the design of such materials were not found.
Derivatization and Structural Modification of 4 Propoxyphenyl Methanethiol
Synthesis of Thioether Derivatives
Thioethers, also known as sulfides, are a class of organosulfur compounds that are valuable in medicinal chemistry and materials science. nih.gov The synthesis of thioethers from (4-propoxyphenyl)methanethiol can be readily achieved through alkylation and arylation reactions.
The formation of thioethers from this compound via alkylation involves the reaction of the thiol with an alkyl halide. In this nucleophilic substitution reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide to form a new carbon-sulfur bond. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
A general representation of this reaction is as follows:
This compound + R-X → (4-propoxyphenyl)methyl alkyl sulfide (B99878) + HX
Where R is an alkyl group and X is a halogen. The choice of base and solvent can influence the reaction rate and yield. Common bases used for this transformation include sodium hydroxide (B78521), potassium carbonate, and sodium hydride.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkyl Halide | (4-propoxyphenyl)methyl alkyl sulfide | Alkylation |
| This compound | Aryl Halide | (4-propoxyphenyl)methyl aryl sulfide | Arylation |
The synthesis of aryl thioethers from this compound requires different strategies compared to alkylation due to the lower reactivity of aryl halides in traditional nucleophilic substitution reactions. Modern cross-coupling methodologies, such as the copper-catalyzed Ullmann condensation or palladium-catalyzed reactions, are often employed. mdpi.com
These reactions typically involve the coupling of the thiol with an aryl halide in the presence of a metal catalyst and a base. The catalyst facilitates the formation of the carbon-sulfur bond between the thiol and the aryl group.
A general scheme for the arylation of this compound is:
This compound + Ar-X --(Catalyst, Base)--> (4-propoxyphenyl)methyl aryl sulfide + HX
Where Ar is an aryl group and X is a halogen. The specific choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com
Formation of Sulfoxides and Sulfones
The sulfur atom in the thioether derivatives of this compound can be oxidized to form sulfoxides and sulfones. mdpi.com These oxidized species are important in their own right, with applications as chiral auxiliaries in asymmetric synthesis and as key functional groups in various biologically active molecules. nih.gov
The oxidation of thioethers to sulfoxides and subsequently to sulfones can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.org A variety of oxidants can be used for this transformation, including hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate.
To Synthesize Sulfoxides: The selective oxidation of a thioether to a sulfoxide (B87167) requires careful control of the stoichiometry of the oxidizing agent, typically using one equivalent. nih.gov Milder reaction conditions, such as lower temperatures, are also employed to prevent over-oxidation to the sulfone.
To Synthesize Sulfones: The formation of sulfones is achieved by using an excess of the oxidizing agent, often with more forcing reaction conditions like higher temperatures or longer reaction times. organic-chemistry.org
The stepwise oxidation proceeds as follows:
(4-propoxyphenyl)methyl alkyl/aryl sulfide --([O])--> (4-propoxyphenyl)methyl alkyl/aryl sulfoxide --([O])--> (4-propoxyphenyl)methyl alkyl/aryl sulfone
Sulfoxides and sulfones derived from this compound are not just end products but can also serve as versatile intermediates for further chemical transformations. The sulfinyl and sulfonyl groups can activate adjacent carbon atoms for deprotonation and subsequent reaction with electrophiles.
Furthermore, the sulfone group is an excellent leaving group in nucleophilic aromatic substitution reactions, which can be utilized to introduce a wide range of nucleophiles onto the aromatic ring, provided the sulfonyl group is attached to it. The reactivity of these sulfur-oxidized species opens up avenues for more complex molecular architectures. nih.gov
Synthesis of Thioesters and Related Compounds
Thioesters are another important class of derivatives that can be synthesized from this compound. Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. They are important intermediates in organic synthesis and are also found in various biological systems.
The most common method for the synthesis of thioesters is the reaction of a thiol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride (B1165640). When reacting with a carboxylic acid, a coupling agent is often required to facilitate the dehydration reaction. ias.ac.in
A general reaction for the formation of a thioester from this compound is:
This compound + R-COOH --(Coupling Agent)--> S-(4-propoxyphenyl)methyl ethanethioate + H₂O
Where R is an alkyl or aryl group. The use of methanesulfonic anhydride (MSAA) has been reported as an efficient promoter for this type of transformation, offering an environmentally friendly route to thioesters. ias.ac.in
Modification of the Phenyl Ring for Electronic and Steric Tuning
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (SEAr) is the principal pathway for introducing new functional groups onto the phenyl ring of this compound. wikipedia.orgwikipedia.org The existing substituents on the ring—the propoxy group (-OPr) at position 4 and the methanethiol (B179389) group (-CH₂SH) at position 1—dictate the regioselectivity and rate of these reactions.
The propoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The methanethiol group is generally considered to be weakly activating and is also an ortho, para-director. Since the para position is already occupied, incoming electrophiles are directed to the positions ortho to the strongly activating propoxy group, namely the C3 and C5 positions.
Key electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, typically with a Lewis acid catalyst for chlorination and bromination. wikipedia.orgkhanacademy.org For instance, bromination using Br₂ and a catalyst like FeBr₃ would yield 3-bromo- (B131339) or 3,5-dibromo-(4-propoxyphenyl)methanethiol.
Nitration: The introduction of a nitro group (-NO₂), a strong electron-withdrawing group, is accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org This reaction would primarily produce 3-nitro-(4-propoxyphenyl)methanethiol.
Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl or acyl groups.
Alkylation: Using an alkyl halide (e.g., t-butyl chloride) and a Lewis acid catalyst like AlCl₃, an alkyl group can be added to the ring, likely at the C3 position. wikipedia.orglibretexts.org However, this reaction is prone to polyalkylation and carbocation rearrangements. libretexts.org
Acylation: Reacting the compound with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst introduces an acyl group (R-C=O). wikipedia.org This reaction is generally more controllable than alkylation and results in the formation of a ketone, for example, 3-acetyl-(4-propoxyphenyl)methanethiol.
The general mechanism for these substitutions involves two main steps: the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the loss of a proton from the site of substitution to restore aromaticity. libretexts.org
Introduction of Electron-Donating or Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) via the strategies mentioned above significantly alters the electronic environment of the this compound molecule.
Electron-Donating Groups (EDGs): Groups such as alkyl (-R), additional alkoxy (-OR), or amino (-NH₂) groups increase the electron density of the phenyl ring. This enhancement of electron density makes the ring more nucleophilic and thus more reactive towards further electrophilic substitution.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), sulfonyl (-SO₃H), or acyl (-COR) decrease the electron density of the ring. This makes the ring less nucleophilic and deactivates it towards subsequent electrophilic attack. wikipedia.org
The electronic nature of these substituents also influences the pKa of the methanethiol proton. EWGs will increase the acidity (lower the pKa) of the thiol by stabilizing the resulting thiolate anion (Ar-CH₂S⁻) through inductive effects. Conversely, EDGs will decrease the acidity (raise the pKa) of the thiol.
| Substituent Group | Example | Electronic Effect | Influence on Ring Reactivity | Predicted Effect on Thiol pKa |
|---|---|---|---|---|
| Electron-Donating (EDG) | -CH₃, -C₂H₅ | Increases electron density | Activating | Increase (Less Acidic) |
| Electron-Withdrawing (EWG) | -NO₂ | Decreases electron density | Deactivating | Decrease (More Acidic) |
| Electron-Withdrawing (EWG) | -C(O)R | Decreases electron density | Deactivating | Decrease (More Acidic) |
| Halogen (EWG by induction, EDG by resonance) | -Br, -Cl | Decreases electron density (net effect) | Deactivating | Decrease (More Acidic) |
Exploration of Bioisosteric Replacements (Strictly focusing on chemical properties, not biological activity)
Bioisosteric replacement is a strategy used to substitute one atom or group of atoms with another that possesses similar physical or chemical properties. nih.govnih.gov This section explores such replacements for the sulfur atom and the methylene (B1212753) bridge in this compound, focusing strictly on the resulting changes in chemical characteristics.
Substitution of Sulfur with Other Chalcogens (e.g., Selenium, Tellurium)
Sulfur, selenium, and tellurium all belong to Group 16 of the periodic table (the chalcogens) and share some chemical similarities. Replacing the sulfur atom in this compound with selenium or tellurium would yield (4-propoxyphenyl)methaneselenol and (4-propoxyphenyl)methanetellurol, respectively. While structurally analogous, these compounds exhibit distinct chemical properties due to differences in atomic size, electronegativity, and bond energies down the group. wikipedia.org
Acidity: Selenols are significantly more acidic than their corresponding thiols. The pKa of CH₃SeH is 5.2, whereas for CH₃SH it is 8.3, making the selenol about 1000 times more acidic. wikipedia.org This trend continues with tellurols being even more acidic. The increased acidity is due to the larger size of the chalcogen atom, which leads to a weaker E-H bond (where E = S, Se, Te) and a more diffuse, stable conjugate base (the selenolate or tellurolate anion). wikipedia.orgwikipedia.org
Bond Strength and Length: As one moves down the chalcogen group, the C-E bond becomes longer and weaker. The C-Se bond is approximately 8% longer than the C-S bond, and the C-Te bond is longer still. wikipedia.orgwikipedia.org The corresponding bond dissociation energies decrease, with the C-Se bond being weaker than C-S, and C-Te being the weakest. wikipedia.orgwiredchemist.com
Nucleophilicity and Oxidation Potential: The conjugate bases (thiolate, selenolate, tellurolate) are all potent nucleophiles. Selenolates are generally more nucleophilic than thiolates. nih.gov However, the increased polarizability and lower bond energy also mean that selenols and tellurols are more easily oxidized than thiols. wikipedia.orgwikipedia.org For example, selenols are readily oxidized by air to form diselenides (R-Se-Se-R). wikipedia.org
| Property | Sulfur (Thiol) | Selenium (Selenol) | Tellurium (Tellurol) |
|---|---|---|---|
| Compound Example | R-SH | R-SeH | R-TeH |
| Acidity (pKa of CH₃EH) | ~8.3 wikipedia.org | ~5.2 wikipedia.org | ~2.6 |
| C-E Bond Length (pm) | ~182 wiredchemist.com | ~196 wikipedia.org | ~214 |
| C-E Bond Energy (kJ/mol) | ~272 wikipedia.orgwiredchemist.com | ~234 wikipedia.org | ~200 |
| E-H Bond Energy (kJ/mol) | ~363 wiredchemist.com | ~276 wiredchemist.com | ~238 wiredchemist.com |
| Oxidation Potential | Lowest | Intermediate | Highest |
Replacement of the Methylene Bridge
The methylene (-CH₂-) bridge in this compound serves as a flexible, insulating linker between the aromatic ring and the thiol functional group. Replacing this bridge with other chemical moieties can drastically alter the molecule's conformational flexibility, polarity, and the electronic communication between its two ends.
Common bioisosteric replacements for a methylene group include other small functional groups or constrained ring systems. nih.govtcichemicals.com
Replacement with other heteroatoms:
Oxygen (-O-): Replacing -CH₂- with an oxygen atom would create an ether linkage, specifically a thioperoxide derivative if the -SH remains. A more stable analogue might be 4-propoxythiophenol, where the entire -CH₂SH group is replaced by -SH directly on the ring. If considering the bridge alone, replacing it with -O- would yield a hypothetical Ar-O-SH structure, which is generally unstable. A more practical comparison is with a molecule like 4-propoxyphenol, where the -CH₂SH is replaced with -OH, altering the key functional group entirely. The introduction of an ether oxygen in place of the methylene would increase polarity and introduce a potential hydrogen bond acceptor site, while reducing conformational freedom compared to a propyl chain, for example.
Sulfur (-S-): Replacement with a sulfur atom would create a disulfide, Ar-S-SH, which is a dithio- analogue of a hydroperoxide and likely unstable. A more stable structure would be a thioether, such as Ar-S-CH₃, which changes the terminal functional group.
Replacement with a Carbonyl Group (-C(=O)-): Introducing a carbonyl group to form (4-propoxyphenyl)carbothioic S-acid (Ar-C(=O)SH) creates a thioacid. This change introduces a planar, rigid, polar group. The carbonyl group is electron-withdrawing and would significantly increase the acidity of the thiol proton.
Homologation (-(CH₂)n-): Increasing the length of the alkyl chain between the phenyl ring and the thiol (e.g., to -(CH₂)₂-SH) would increase the flexibility and conformational freedom of the molecule. This would also further electronically isolate the thiol group from the aromatic ring, diminishing the electronic influence of ring substituents on the thiol's pKa.
| Original Linker | Replacement Linker | Resulting Structure Type | Key Chemical Property Changes |
|---|---|---|---|
| -CH₂- | -CH(CH₃)- | Branched Alkyl | Introduces a chiral center; increases steric bulk near the ring. |
| -CH₂- | -(CH₂)₂- | Homologated Alkyl | Increases flexibility and distance between ring and thiol. |
| -CH₂- | -C(=O)- | Thioacid | Introduces rigid, planar, polar group; significantly increases thiol acidity. |
| -CH₂- | -O- | (Unstable thioperoxide) | Increases polarity; introduces H-bond acceptor; reduces flexibility. |
| -CH₂- | cyclopropyl | Cycloalkyl | Introduces rigid, non-planar geometry; alters bond angles and electronic properties. |
Future Research Directions and Concluding Perspectives on 4 Propoxyphenyl Methanethiol
Emerging Methodologies for Synthesis and Functionalization
The synthesis of aryl methanethiols like (4-propoxyphenyl)methanethiol traditionally relies on established methods, such as the reaction of a 4-propoxybenzyl halide with a sulfur nucleophile (e.g., sodium hydrosulfide) or the reduction of a corresponding sulfonyl chloride. While effective, these methods can sometimes suffer from low yields or the formation of disulfide byproducts. Future research should focus on emerging, more efficient, and sustainable synthetic strategies.
Key Research Areas:
Photoredox Catalysis: Visible-light-mediated catalysis offers a powerful tool for forming carbon-sulfur bonds under mild conditions. acs.org Research could explore the direct C-H functionalization of 4-propoxytoluene using a suitable sulfur source or the coupling of a 4-propoxybenzyl derivative with a thiolating agent, catalyzed by light. This approach could minimize harsh reagents and improve selectivity.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing reactive intermediates and minimizing side reactions like disulfide formation. Developing a flow-based synthesis for this compound could enable safer, more scalable, and higher-purity production.
Novel Catalytic Systems: Investigation into new transition-metal or organocatalytic systems for thiol synthesis is a burgeoning field. These catalysts could enable the use of more benign starting materials and offer novel pathways for functionalization, allowing for the introduction of the methanethiol (B179389) group with greater precision and efficiency.
The functionalization of the molecule itself presents further opportunities. The aromatic ring is amenable to electrophilic aromatic substitution, while the thiol group's nucleophilicity and acidity allow for a host of reactions, including alkylation, acylation, and oxidation to disulfides or sulfonic acids.
Advanced Applications in Niche Chemical Fields (Non-Biological/Non-Clinical)
The unique combination of an aromatic ring, a flexible propoxy group, and a sulfur-based anchor makes this compound a compelling candidate for applications in materials science and catalysis.
Self-Assembled Monolayers (SAMs): Aromatic thiols are known to form highly ordered self-assembled monolayers on noble metal surfaces, particularly gold. researchgate.netuh.edu The thiol group acts as a robust anchor due to the strong gold-sulfur bond. researchgate.net The (4-propoxyphenyl) moiety would then dictate the surface properties of the monolayer. Future research should investigate the formation of SAMs using this molecule on gold and copper surfaces. rsc.org The propoxy group can be expected to influence the packing density, thickness, and hydrophobicity of the resulting film, making it a tool for precisely tuning surface energy and interfacial properties for applications in microelectronics, corrosion inhibition, and sensor technology. rsc.org
Organic Electronics: Aryl-based structures are fundamental components of organic semiconductors used in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). rsc.orgaalto.fi The this compound molecule could serve as a building block or a surface modifier in such devices. It could be used to functionalize electrodes, improving charge injection or extraction, or incorporated into larger conjugated systems to modulate their electronic properties and solid-state packing.
Nanoparticle Functionalization: The thiol group provides a standard method for capping and stabilizing metal nanoparticles (e.g., Au, Ag, CdSe). The (4-propoxyphenyl) ligand shell would confer specific solubility and interfacial characteristics to the nanoparticles, potentially influencing their catalytic activity, dispersibility in different media, or self-assembly into superstructures.
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Given the relative scarcity of experimental data for this compound, artificial intelligence (AI) and machine learning (ML) present a powerful opportunity to accelerate its study. arxiv.org These computational tools can predict molecular properties and guide experimental efforts, saving significant time and resources. researchgate.net
Table 1: Proposed AI and Machine Learning Research Initiatives
| Research Initiative | Description | Potential Impact |
|---|---|---|
| Reactivity Prediction | Develop ML models trained on existing thiol datasets to predict the reactivity of this compound in various reactions. oup.comnih.gov This includes predicting its pKa, nucleophilicity, and susceptibility to oxidation. | Enables chemists to select optimal reaction conditions and anticipate potential side products, streamlining synthetic efforts. |
| Property Forecasting | Use quantitative structure-property relationship (QSPR) models to forecast physical and electronic properties. This could include its absorption spectrum, redox potential, and binding energy to different metal surfaces. researchgate.net | Guides the selection of the molecule for specific applications, such as in organic electronics or as a SAM-forming agent, by pre-screening for desired characteristics. |
| De Novo Design | Employ generative AI models to suggest novel derivatives of this compound with enhanced properties. For example, the model could propose alternative substituents on the aromatic ring to optimize performance in an OLED device. youtube.com | Accelerates the discovery of new functional materials by exploring a vast chemical space computationally before committing to laboratory synthesis. |
| Automated Synthesis Planning | Utilize retrosynthesis AI tools to identify the most efficient and cost-effective synthetic routes from commercially available starting materials. | Reduces the time and cost associated with developing and optimizing the synthesis of the target molecule and its analogues. |
By integrating theory-infused neural networks, researchers can not only predict reactivity but also gain interpretable insights into the underlying chemical principles governing the molecule's behavior. arxiv.org
Challenges and Opportunities in Thiol Chemistry Research
The study of this compound is subject to the general challenges and opportunities inherent in thiol chemistry.
Challenges:
Oxidation: The thiol group is susceptible to oxidation, primarily forming the corresponding disulfide. This necessitates careful handling under inert atmospheres and purification strategies designed to separate the thiol from its oxidized dimer.
Odor: Low molecular weight thiols are notorious for their powerful and unpleasant odors, requiring specialized laboratory ventilation and handling procedures. wikipedia.orgnih.gov
Selectivity: The high nucleophilicity of the thiolate anion can present challenges in reactions with polyfunctional molecules, requiring the use of protecting groups or carefully controlled conditions to achieve chemoselectivity.
Opportunities:
Unique Reactivity: The thiol group's distinct acidity and nucleophilicity make it a versatile functional handle for a wide array of chemical transformations. wikipedia.org
Metal-Sulfur Interactions: The strong affinity of sulfur for many metals, especially gold, is a cornerstone of nanotechnology and surface science, providing a robust method for creating stable interfaces. researchgate.netsigmaaldrich.cn
Radical Chemistry: Arylthiols can serve as effective and environmentally benign reducing agents in radical reactions, offering a valuable tool for organic synthesis. nih.gov
Overcoming the challenges while exploiting the opportunities of thiol chemistry is key to unlocking the full potential of molecules like this compound.
Long-Term Impact of Research on this compound
While this compound may appear to be a single, specialized molecule, its systematic study contributes to a broader and more profound understanding of structure-property relationships in organosulfur chemistry. Research into this compound serves as a case study for how subtle modifications—in this instance, the propoxy group—can modulate the electronic and steric characteristics of a functional molecule, thereby tuning its behavior in predictable ways.
In the long term, a detailed understanding of this and related molecules will enrich the toolkit available to materials scientists and synthetic chemists. The insights gained will inform the rational design of new molecules for advanced applications, from custom-tailored surfaces with precise wettability and adhesion to novel organic semiconductors with optimized charge transport properties. As the fields of materials discovery and chemical synthesis become increasingly integrated with artificial intelligence, the experimental data generated from focused studies on specific compounds like this compound will become invaluable for training more accurate and predictive computational models, ultimately accelerating the pace of innovation.
Q & A
Q. Could this compound have played a role in prebiotic chemistry?
- Methodological Answer : Simulate hydrothermal vent conditions (100–150°C, pH 6–9) to test abiotic synthesis from H₂S, methanol, and propoxyphenyl precursors. Compare yields to analogous thiols (e.g., methanethiol) using LC-MS/MS. Geochemical models integrate thermodynamic data (ΔG°f) to assess plausibility in early Earth environments. Collaborative studies with astrobiology teams explore relevance for extraterrestrial life detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
